Technical Monograph: 1-Ethylpiperidine-3-carboxylic Acid Hydrochloride
Technical Monograph: 1-Ethylpiperidine-3-carboxylic Acid Hydrochloride
The following technical guide provides an in-depth analysis of 1-Ethylpiperidine-3-carboxylic acid hydrochloride , addressing its physicochemical properties, synthetic pathways, and critical role in pharmaceutical development.
Executive Summary
1-Ethylpiperidine-3-carboxylic acid hydrochloride (often derived from nipecotic acid) is a pivotal heterocyclic building block in the synthesis of GABA uptake inhibitors. While commercially listed under various CAS numbers (most notably 861071-98-9 for the parent/salt complex), a persistent ambiguity exists in vendor catalogs regarding its molecular weight.
Critical Technical Clarification:
This guide resolves these discrepancies, provides a validated synthetic workflow, and contextualizes the compound's utility in the development of antiepileptic drugs like Tiagabine .
Physicochemical Profile & Molecular Weight Analysis[1][3][4][5]
Precise stoichiometry is required for yield calculations and molar equivalents in reaction planning. The table below definitively separates the free base parameters from the hydrochloride salt.
Table 1: Comparative Physicochemical Specifications
| Property | Free Base (Zwitterion) | Hydrochloride Salt |
| IUPAC Name | 1-Ethylpiperidine-3-carboxylic acid | 1-Ethylpiperidine-3-carboxylic acid hydrochloride |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂[1][3][4][5] · HCl |
| Molecular Weight | 157.21 g/mol | 193.67 g/mol |
| CAS Number | 861071-98-9 (Generic/Base) | Varies by vendor (Often cited as 861071-98-9) |
| Physical State | Viscous Oil / Low melting solid | Crystalline Solid (Hygroscopic) |
| Solubility | Organic solvents (DCM, MeOH) | Water, Methanol, DMSO |
| pKa (Calculated) | ~3.5 (COOH), ~10.1 (Piperidine N) | N/A (Salt form) |
Analyst Note: Many commercial Certificates of Analysis (CoAs) list the CAS 861071-98-9 with the free base weight (157.21) even when selling the HCl salt. Always verify the stoichiometry via Elemental Analysis (Chlorine content ~18.3%) before use in strict GMP environments.
Synthetic Pathway & Methodology
The synthesis of 1-ethylpiperidine-3-carboxylic acid hydrochloride typically proceeds via the N-alkylation of nipecotic acid ethyl ester (ethyl nipecotate), followed by hydrolysis and salt formation. This route avoids the solubility issues associated with alkylating the zwitterionic nipecotic acid directly.
Reaction Scheme Visualization
Figure 1: Step-wise synthetic pathway from Ethyl Nipecotate to the target Hydrochloride salt.
Detailed Experimental Protocol
Step 1: N-Alkylation
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Reagents: Dissolve Ethyl nipecotate (1.0 eq) in acetonitrile (ACN). Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) to act as an acid scavenger.
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Addition: Dropwise add Ethyl Bromide (1.1 eq) at 0°C to prevent over-alkylation (quaternization).
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Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
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Workup: Filter off inorganic salts. Concentrate the filtrate to obtain the crude ester intermediate.
Step 2: Hydrolysis
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Saponification: Dissolve the crude ester in Ethanol/Water (1:1). Add NaOH (2.5 eq).
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Reflux: Heat to reflux for 2 hours.
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Neutralization: Cool to room temperature. Carefully adjust pH to ~7.0 using dilute HCl.
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Extraction: Evaporate ethanol. Extract the aqueous phase with DCM (Note: The zwitterion is highly water-soluble; continuous extraction or lyophilization may be required if yield is low).
Step 3: Hydrochloride Salt Formation
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Dissolution: Dissolve the isolated free base in a minimum amount of dry ethanol or diethyl ether.
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Acidification: Add 4M HCl in Dioxane dropwise with vigorous stirring at 0°C.
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Precipitation: The hydrochloride salt will precipitate as a white solid.
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Filtration: Filter under nitrogen, wash with cold ether, and dry under vacuum over P₂O₅.
Analytical Characterization
To ensure the integrity of the "Molecular Weight" parameter in your calculations, the following analytical checks are mandatory.
Proton NMR (¹H-NMR) in D₂O
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Key Diagnostic: Look for the ethyl group signals.
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Triplet (~1.3 ppm): Methyl protons of the N-ethyl group.
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Quartet (~3.1 ppm): Methylene protons of the N-ethyl group.
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Salt Shift: In the HCl salt, the protons adjacent to the nitrogen (ring and ethyl chain) will be significantly deshielded (shifted downfield by 0.5–1.0 ppm) compared to the free base due to protonation.
Gravimetric Chloride Determination
To verify the MW is 193.67 g/mol (and not 157.21 g/mol ):
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Dissolve 100 mg of the sample in water.
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Add excess Silver Nitrate (AgNO₃).
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Filter and weigh the AgCl precipitate.
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Theoretical AgCl mass: ~74 mg for pure HCl salt. (If the mass is negligible, you have the free base).
Therapeutic Applications: The GABA Connection[11]
1-Ethylpiperidine-3-carboxylic acid is a structural analog of Nipecotic Acid , a potent inhibitor of GABA (gamma-aminobutyric acid) uptake. However, nipecotic acid itself does not cross the Blood-Brain Barrier (BBB) effectively due to its zwitterionic nature.
Drug Design Logic
Medicinal chemists utilize the 1-ethyl derivative as a scaffold to improve lipophilicity or as an intermediate for more complex lipophilic tails.
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Tiagabine (Gabitril): A blockbuster antiepileptic drug.
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Mechanism: Selective GABA Reuptake Inhibitor (GAT-1).
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Structural Relation: Tiagabine is an N-substituted nipecotic acid derivative. While it uses a specific lipophilic anchor (bis-3-methyl-2-thienyl), the 1-ethyl analog serves as a critical model compound for Structure-Activity Relationship (SAR) studies involving the piperidine nitrogen basicity.
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Figure 2: Structural evolution from GABA to Tiagabine showing the role of the piperidine scaffold.
References
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Chem-Impex International. (n.d.). 1-Ethyl-piperidine-3-carboxylic acid hydrochloride Product Page. Retrieved from
- Andersen, K. E., et al. (1993). "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate." Journal of Medicinal Chemistry, 36(12), 1716-1725.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 161290137, Ethyl piperidine-3-carboxylate. Retrieved from
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Sigma-Aldrich. (n.d.). Ethyl nipecotate Product Specification. Retrieved from
